5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole
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Overview
Description
5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core fused with an oxadiazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of an imidazo[1,2-a]pyrazine intermediate, which is then subjected to cyclization with a suitable oxadiazole precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo core but differs in the fused ring structure.
1,3-Diazole: Contains a similar oxadiazole ring but lacks the imidazo[1,2-a]pyrazine core.
Pyrazole: Another heterocyclic compound with a different ring structure.
Uniqueness
5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole is unique due to its combination of the imidazo[1,2-a]pyrazine and oxadiazole rings, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
5-butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-3-8(2)12-15-11(16-18-12)9-6-14-10-7-13-4-5-17(9)10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYESRPCRPJYKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=NO1)C2=CN=C3N2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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